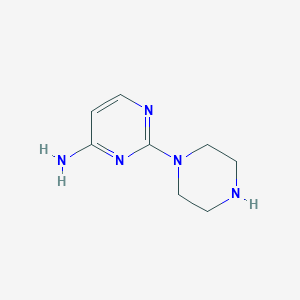

2-(Piperazin-1-yl)pyrimidin-4-amine

説明

Structure

3D Structure

特性

IUPAC Name |

2-piperazin-1-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5/c9-7-1-2-11-8(12-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTVXHVOYPUGET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60552419 | |

| Record name | 2-(Piperazin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55745-87-4 | |

| Record name | 2-(Piperazin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2 Piperazin 1 Yl Pyrimidin 4 Amine

Retrosynthetic Analysis of the 2-(Piperazin-1-yl)pyrimidin-4-amine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. youtube.comslideshare.net For this compound, the primary disconnections are at the C-N bonds linking the piperazine (B1678402) and pyrimidine (B1678525) rings.

A logical retrosynthetic approach involves two main bond cleavages:

C2-N1 (pyrimidine-piperazine) bond: This disconnection is the most common and strategically sound approach. It suggests that the pyrimidine ring and the piperazine ring can be coupled in a late-stage step of the synthesis. This leads to two key synthons: a 2-halopyrimidin-4-amine (an electrophile) and piperazine (a nucleophile). This is a favored disconnection as it allows for the independent synthesis and modification of both the pyrimidine and piperazine moieties before their coupling.

N1-C (piperazine ring) bonds: While less common for the primary synthesis of the core scaffold, disconnection within the piperazine ring itself is a valid strategy, particularly if substituted piperazines are desired from the outset. This would involve building the piperazine ring onto the pyrimidine core, for instance, by reacting a 2-(bis(2-chloroethyl)amino)pyrimidin-4-amine with a primary amine.

The first approach is generally preferred due to the ready availability of both 2-chloropyrimidin-4-amine derivatives and piperazine, and the reliability of the nucleophilic aromatic substitution (SNAr) reaction to form the desired product.

Established Synthetic Routes for this compound

Several established synthetic routes have been developed for the synthesis of this compound, ranging from one-pot procedures to more traditional multi-step approaches. nih.govyoutube.com

One-Pot and Multi-Step Synthesis Approaches

One-Pot Synthesis: One-pot syntheses offer an efficient and streamlined approach to the target molecule by combining multiple reaction steps in a single reaction vessel, avoiding the need for isolation and purification of intermediates. nih.govorganic-chemistry.orgorganic-chemistry.orgresearchgate.net For this compound and its analogs, a one-pot method could involve the reaction of a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, with an excess of piperazine. In such a scenario, the first equivalent of piperazine would substitute one chlorine atom, and a subsequent in-situ reaction with an amine source or ammonia (B1221849) could displace the second chlorine to furnish the desired 4-amino group. While efficient, controlling selectivity can be a challenge in one-pot reactions.

A typical multi-step sequence is as follows:

Halogenation: Starting from a suitable pyrimidine precursor like 2-hydroxypyrimidin-4-amine, a halogenating agent such as phosphorus oxychloride (POCl₃) is used to introduce a chlorine atom at the 2-position, yielding 2-chloro-pyrimidin-4-amine.

Nucleophilic Aromatic Substitution (SNAr): The resulting 2-chloropyrimidin-4-amine is then reacted with piperazine. The nucleophilic piperazine displaces the chlorine atom on the electron-deficient pyrimidine ring to form the desired this compound. chemicalbook.com

| Precursor/Intermediate | Role in Synthesis | Example of Use |

| 2-Chloropyrimidin-4-amine | Electrophilic pyrimidine partner | Reacts with piperazine in an SNAr reaction. chemicalbook.com |

| Piperazine | Nucleophilic partner | Couples with the 2-halopyrimidine. chemicalbook.com |

| Guanidine (B92328) carbonate | Precursor for the pyrimidine ring | Can be condensed with a chalcone (B49325) to form a 2-aminopyrimidine (B69317) core. ajol.info |

| 2,4-Dichloropyrimidine | Versatile pyrimidine precursor | Allows for sequential substitution at the 2 and 4 positions. |

| N-Boc-piperazine | Protected piperazine | Used when modifications are needed on the pyrimidine ring before coupling, or to control the reactivity of the piperazine nitrogens. |

Optimization of Reaction Conditions (e.g., Temperature, Solvents, Catalysts)

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include temperature, solvent, and the use of catalysts or bases.

Temperature: The SNAr reaction between 2-chloropyrimidin-4-amine and piperazine is typically carried out at elevated temperatures, often ranging from 80°C to 120°C, to overcome the activation energy barrier for the substitution. chemicalbook.com However, excessively high temperatures can lead to side reactions and decomposition.

Solvents: A variety of solvents can be employed, with the choice depending on the specific reactants and conditions. Common solvents include:

Alcohols: Ethanol or isopropanol (B130326) are frequently used as they are good at solvating both the reactants and any inorganic bases used. nih.gov

Aprotic Polar Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can facilitate the reaction by stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr process. ajol.infonih.gov

Water: In some cases, water can be used as a solvent, particularly when using a base like potassium carbonate. chemicalbook.com

Catalysts and Bases:

Bases: A base, such as potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), or diisopropylethylamine (DIPEA), is often added to neutralize the hydrogen halide (e.g., HCl) that is formed during the reaction, driving the equilibrium towards the product. chemicalbook.comnih.gov

Catalysts: While the SNAr reaction often proceeds without a catalyst, in some cases, phase-transfer catalysts can be used to enhance the reaction rate, especially in biphasic systems. For certain coupling reactions to form substituted pyrimidines, palladium catalysts are employed.

| Reaction Step | Typical Temperature | Common Solvents | Catalyst/Base |

| SNAr of 2-chloropyrimidine (B141910) with piperazine | 80-120 °C | Ethanol, DMF, DMSO, Water | K₂CO₃, Et₃N, DIPEA |

| Pyrimidine ring formation from guanidine | Reflux | DMF | None specified |

Functionalization and Derivatization at Key Positions

The this compound scaffold offers several positions for functionalization, allowing for the synthesis of a diverse library of compounds with potentially tailored biological activities. mdpi.com

Modifications on the Piperazine Ring

The secondary amine of the piperazine ring is a prime site for derivatization, providing a handle to introduce a wide variety of substituents. mdpi.com This is often achieved by using a pre-functionalized piperazine in the coupling reaction or by modifying the piperazine ring after its attachment to the pyrimidine core.

Common modifications include:

Alkylation: The secondary amine can be alkylated using alkyl halides or other electrophiles to introduce simple alkyl chains or more complex moieties. For instance, reacting this compound with 4-chlorobutyronitrile (B21389) followed by reduction of the nitrile group yields 4-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-amine. wikipedia.org

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amides. This can be used to introduce a variety of functional groups and to modulate the electronic properties of the piperazine nitrogen.

Reductive Amination: The piperazine nitrogen can react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated derivatives.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which are common pharmacophores.

Michael Addition: The piperazine nitrogen can act as a nucleophile in a Michael addition to α,β-unsaturated carbonyl compounds.

These derivatization strategies allow for the exploration of structure-activity relationships (SAR) by systematically varying the substituents on the piperazine ring to optimize for desired biological properties. nih.govnih.gov

Substitutions on the Pyrimidine Ring

Modifications to the pyrimidine ring itself are crucial for fine-tuning the electronic properties and spatial arrangement of the entire molecule. Derivatization can occur at the 4-amino group or at the carbon atoms of the heterocyclic ring.

The exocyclic amino group at the 4-position of the pyrimidine ring is a key interaction point, often acting as a hydrogen bond donor. While less frequently modified than the piperazine nitrogen, its derivatization can be synthetically achieved. Strategies for acylating aminopyrimidines are well-documented. The mechanism can depend on the substitution pattern of the ring; for 4-aminopyridine, acylation with acetic anhydride (B1165640) is believed to proceed via an N-acetylpyridinium intermediate, whereas for substituted analogs, direct acylation on the exocyclic amino group is the proposed pathway. publish.csiro.au This chemistry is considered analogous for aminopyrimidines. acs.org The synthesis of substituted benzamide (B126) derivatives, where an amino group on a pyridine (B92270) ring is acylated with various benzoic acids, provides a strong parallel for potential modifications at the 4-amino position of the target scaffold. nih.gov

Introducing substituents at the carbon atoms of the pyrimidine ring (positions 5 and 6) is a powerful strategy for modulating activity and selectivity. Chemical principles suggest that the 5-position is the most susceptible to electrophilic substitution due to its relatively less electron-deficient character compared to positions 2, 4, and 6. wikipedia.org

Synthetic approaches often build the substituted pyrimidine ring from acyclic precursors. The Biginelli reaction and related multicomponent reactions are classic methods for constructing the pyrimidine core from β-dicarbonyl compounds and urea or guanidine derivatives. wikipedia.org By using appropriately substituted precursors, groups can be installed at various positions. For example, the synthesis of 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines demonstrates the feasibility of introducing groups like cyano (CN) at the C5-position. acs.org Similarly, libraries of 2,4,6-trisubstituted pyrimidines have been generated by the cyclization of substituted chalcones with guanidine, showcasing how substituents can be placed at the C4 and C6 positions. nih.govnih.gov

Generation of Diverse Analog Libraries

The synthetic tractability of the this compound scaffold makes it highly suitable for the generation of large and diverse analog libraries for high-throughput screening and detailed SAR studies. By combining the derivatization strategies for the piperazine and pyrimidine rings, a vast chemical space can be explored.

Researchers have reported the synthesis of numerous libraries based on this and closely related scaffolds. For instance, a series of fourteen 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxo-ethyl 4-substituted piperazine-1-carbodithioate derivatives was synthesized to explore their monoamine oxidase inhibitory activity. nih.gov Another study detailed the creation of a library of 27 pyrazinamide (B1679903) analogues, where different acyl groups were appended to the piperazine nitrogen and various benzamides were attached to the aminopyridine core. nih.gov The development of CXCR4 antagonists also involved creating a series of compounds with different piperidinyl and piperazinyl alkylamine side chains to improve drug-like properties. acs.org These examples highlight a modular approach, where different building blocks are combined to rapidly generate a multitude of distinct chemical entities.

The table below illustrates the generation of a library of compounds based on a related pyrimidine core. nih.gov

| Base Structure | R Group | Yield (%) |

| 4-R-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine | 4-Methoxyphenyl | - |

| 4-R-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine | 4-Chlorophenyl | 72 |

| 4-R-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine | 3,4-Dimethoxyphenyl | - |

| 4-R-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine | 4-Nitrophenyl | 70 |

| 4-R-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine | 4-Methylphenyl | 75 |

Stereochemical Considerations in Synthesis

When substituents are introduced on the carbon atoms of the piperazine ring, chiral centers are created, necessitating stereocontrolled synthetic methods to access specific enantiomers or diastereomers. The biological activity of chiral molecules is often dependent on their absolute configuration.

Several strategies exist for the asymmetric synthesis of substituted piperazines. One approach utilizes the "chiral pool," starting from readily available, enantiomerically pure materials like α-amino acids. For example, a practical and scalable route to orthogonally protected, 2-substituted chiral piperazines starts from α-amino acids and proceeds via an aza-Michael addition as the key step. rsc.org A stereoselective synthesis of (2S,6S)-2,4,6-tris(phenylmethyl)piperazine was achieved in 11 steps from S-phenylalanine, using a diastereoselective alkylation to introduce the second stereocenter. clockss.org

Alternatively, asymmetric catalysis can be employed to generate chirality. A palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to produce chiral piperazin-2-ones with excellent enantioselectivity, which can then be reduced to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cnrsc.org The preparation of specific enantiomers, such as (+)- and (-)-isomers of pharmacologically active agents, is crucial for evaluating their differential effects on biological targets. nih.gov These methods provide access to stereochemically defined analogs, which is critical for understanding the three-dimensional requirements of the target binding site.

Molecular Interactions and Mechanistic Insights of 2 Piperazin 1 Yl Pyrimidin 4 Amine

Exploration of Molecular Targets and Binding Mechanisms

The 2-(piperazin-1-yl)pyrimidin-4-amine structure serves as a key template in the design of molecules with specific biological activities. Research has focused on modifying this central pyrimidine (B1678525) ring at both the C-2 and C-4 positions to develop inhibitors that can target multiple pathological pathways, particularly those associated with neurodegenerative diseases like Alzheimer's disease (AD). nih.gov The versatility of the 2,4-disubstituted pyrimidine scaffold allows for the synthesis of compounds that can act as dual inhibitors, simultaneously targeting different enzymes or biological processes. nih.gov

Enzyme Inhibition Studies (e.g., Kinases, Phospholipases, Monoamine Oxidases)

Scientific investigation into derivatives of this compound has primarily centered on their role as cholinesterase inhibitors. Cholinesterases, such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), are critical enzymes in the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov

Studies on a series of N-benzyl-2-(piperazin-1-yl)pyrimidin-4-amine derivatives, where various substitutions are made on the piperazine (B1678402) ring, have demonstrated that this scaffold can produce potent cholinesterase inhibitors. nih.gov For instance, the introduction of a methyl group onto the piperazine ring resulted in a compound with moderate AChE inhibition, while extending the alkyl chain to a propyl group led to enhanced AChE inhibitory activity. nih.gov Furthermore, one derivative, N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine, not only acted as an AChE inhibitor but also effectively inhibited the AChE-induced aggregation of amyloid-β (Aβ) peptides, another key pathological feature of Alzheimer's disease. nih.gov

Table 1: Cholinesterase Inhibition by C-2 Piperazine-Substituted N-benzylpyrimidine Derivatives This table is interactive. You can sort and filter the data.

| Compound ID | R² Substituent (at C-2) | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

|---|---|---|---|

| 7d | 4-Methylpiperazine | 24.9 | > 50 |

| 7k | 4-Propylpiperazine | 15.3 | > 50 |

| 9e | 4-Methylpiperidine | 25.8 | 2.2 |

Data sourced from a study on 2,4-disubstituted pyrimidine derivatives. nih.gov IC₅₀ represents the concentration required for 50% inhibition.

While studies have focused on cholinesterases, current scientific literature does not provide specific data on the inhibition of phospholipases or monoamine oxidases by the core compound this compound itself.

Molecular modeling studies suggest that the central pyrimidine ring of the this compound scaffold is a suitable template for developing dual-function inhibitors that target both cholinesterase activity and Aβ aggregation. nih.gov The inhibitory activity is sensitive to the steric and electronic properties of the substituents at both the C-2 and C-4 positions of this pyrimidine core. nih.gov This indicates that the size, shape, and electronic nature of the groups attached to the scaffold are critical for effective binding to the active sites of AChE and BuChE. For example, the SAR (Structure-Activity Relationship) data shows that modifications to the piperazine ring at the C-2 position directly influence the potency of AChE inhibition. nih.gov

There is no specific information available in the surveyed scientific literature regarding the allosteric modulation mechanisms of this compound.

Receptor Binding Profiling

Based on the available scientific literature, a specific receptor binding profile for this compound has not been detailed.

There is no specific information available in the surveyed scientific literature regarding the agonist or antagonist activities of this compound at various receptors.

There is no specific information available in the surveyed scientific literature regarding the formation of ligand-receptor complexes involving this compound.

Structure-Activity Relationship (SAR) Studies

The biological activity of molecules based on the this compound core is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies, which systematically alter parts of the molecule, are crucial for understanding how these compounds interact with biological targets and for optimizing their desired effects.

Influence of Pyrimidine Ring Substituents on Activity

Modifications to the pyrimidine ring, or its bioisosteric replacements, have a profound impact on the activity and selectivity of these compounds. The pyrimidine moiety often serves as a crucial anchor, engaging in key interactions with the target protein.

For instance, in a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives designed as adenosine (B11128) A2A receptor antagonists, specific substitutions on the core heterocycle were found to be essential for potent activity. Research has shown that to achieve high affinity, the thiazolopyrimidine core must feature an exocyclic amine group at the 7-position and a furan-2-yl moiety at the 2-position. nih.gov These groups are critical for forming the necessary hydrogen bonds and other interactions within the receptor's binding pocket.

Similarly, in the development of Class I selective histone deacetylase (HDAC) inhibitors, a (piperazin-1-yl)pyrimidine moiety served as a central scaffold. The activity of these compounds was dependent on connecting a 2-aminobenzamide (B116534) group, which acts as the zinc-binding group, to this central pyrimidine-based core. researchgate.net This highlights the pyrimidine ring's role as a versatile platform for orienting other critical pharmacophoric elements.

Impact of Piperazine Ring Substituents on Activity

The piperazine ring acts as a linker and its substituents are key determinants of potency and selectivity. The nitrogen atom at the 4-position of the piperazine is a common site for introducing a wide variety of chemical groups to explore different binding pockets of a biological target.

In one study, a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized and evaluated as monoamine oxidase (MAO) inhibitors. nih.gov The nature of the substituent on the second piperazine ring significantly influenced their activity and selectivity. For example, derivatives with a 4-nitrophenyl (Compound 2j) or a benzhydryl group (Compound 2m) showed selective inhibitory activity against MAO-A. nih.gov

Another study on thiazolo[5,4-d]pyrimidine-based adenosine A2A receptor inverse agonists demonstrated the importance of the piperazine substituent. The derivative 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine (Compound 11) displayed the highest binding affinity (Ki = 8.62 nM) and potency (IC50 = 7.42 nM), underscoring the favorable contribution of the N-phenylpiperazin-1-yl)ethyl moiety. nih.gov

Furthermore, research on inhibitors of inflammatory caspases utilized a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffold. Varying the aryl substituent on the piperazine ring led to potent, pan-selective inhibitors of caspases-1, -4, and -5. wikipedia.org The ethylbenzene (B125841) derivative, in particular, showed low nanomolar Ki values, indicating that even seemingly minor alkylbenzene substituents can significantly enhance activity. wikipedia.org

Table 1: Impact of Piperazine Ring Substituents on Biological Activity

| Parent Scaffold | Piperazine Substituent | Target | Observed Activity | Reference |

|---|---|---|---|---|

| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl piperazine-1-carbodithioate | 4-Nitrophenyl | MAO-A | Selective inhibition (IC50 = 23.10 µM) | nih.gov |

| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl piperazine-1-carbodithioate | Benzhydryl | MAO-A | Selective inhibition (IC50 = 24.14 µM) | nih.gov |

| 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine | -N5-(2-(4-phenylpiperazin-1-yl)ethyl) | Adenosine A2A Receptor | High affinity (Ki = 8.62 nM) and potency (IC50 = 7.42 nM) | nih.gov |

| 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine | Ethylbenzene | Inflammatory Caspases (1, 4, 5) | Potent, pan-selective inhibition (low nM Ki values) | wikipedia.org |

Conformational Analysis and Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. For derivatives of this compound, the conformation of the piperazine ring is a key area of study.

X-ray crystallography studies on salts of 4-(pyrimidin-2-yl)piperazine have confirmed that the piperazine ring predominantly adopts a chair conformation. This is a low-energy, stable arrangement for six-membered rings. In the crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and nitrate, the piperazine unit adopts a slightly distorted chair conformation. Similarly, the crystal structure of 3-[4-(pyrimidin-2-yl)piperazin-1-ium-1-yl]butanoate shows the piperazine ring in a chair conformation.

Conformational analysis of a series of 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity was performed to propose model bioactive conformations. This type of analysis helps in understanding which spatial arrangement of the molecule is responsible for its biological effect. In some related heterocyclic systems, such as N-acyl-2r,6c-diphenylpiperidin-4-ones, both chair and boat conformations have been observed, with the specific conformation being influenced by the substituents on the ring.

Elucidation of Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the 2-(piperazin-1-yl)pyrimidine scaffold, the piperazine ring itself is considered a privileged structure and a vital pharmacophore in drug discovery. nih.gov Its ability to present substituents in defined vectors and its physicochemical properties contribute to its success.

Based on SAR studies, a general pharmacophore model for this class of compounds can be proposed. It typically consists of:

A heterocyclic core (the pyrimidine ring): This unit often engages in hydrogen bonding and/or aromatic stacking interactions with the target protein.

A central piperazine linker: This group provides a specific distance and geometry between the heterocyclic core and other substituents. Its nitrogen atoms can also act as hydrogen bond acceptors or be protonated, influencing solubility and interactions.

A variable substituent group on the piperazine: This is a key area for modification to achieve potency and selectivity, often by occupying a specific hydrophobic or polar pocket in the target.

In one study, a pharmacophore for sedative-hypnotic 1-(2-pyrimidinyl)piperazine derivatives was designed, suggesting it should comprise 11 features that characterize the binding model to its receptor.

Cellular Pathway Modulation in Research Models

The ultimate effect of a chemical compound is determined by how it modulates cellular pathways. Research models, particularly in vitro assays, are essential for dissecting these mechanisms at a molecular level.

In Vitro Assays for Target Engagement

To confirm that a compound interacts with its intended biological target, a variety of in vitro assays are employed. These experiments measure the direct effect of the compound on a purified protein or in a cellular context.

For derivatives of the 2-(piperazin-1-yl)pyrimidine scaffold, several types of assays have been utilized:

Enzyme Inhibition Assays: A study on MAO inhibitors used a radiometric assay to measure the inhibitory concentration (IC50) of new compounds against human MAO-A and MAO-B enzymes. Compounds were identified that selectively inhibited MAO-A with IC50 values in the micromolar range. nih.gov

Receptor Binding Assays: To evaluate compounds targeting G protein-coupled receptors, radioligand competition experiments are common. For a series of thiazolo[5,4-d]pyrimidines, this type of assay was used to determine the binding affinity (Ki) for human adenosine A1, A2A, and A3 receptors expressed in Chinese Hamster Ovary (CHO) cells. nih.gov

Kinase Inhibition Assays: The discovery of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives as Akt inhibitors involved evaluating their ability to inhibit the kinase activity of Akt1. The most potent compounds, 5q and 5t, had IC50 values of 18.0 and 21.3 nM, respectively. sigmaaldrich.com

Cell Proliferation Assays: The antiproliferative effects of these Akt inhibitors were assessed using cell lines such as LNCaP and PC-3, demonstrating their potential to affect cancer cell growth. sigmaaldrich.com

Caspase Activity Assays: For inhibitors of inflammatory caspases, fluorogenic substrates are used to measure the activity of purified caspase-1, -4, and -5 enzymes in the presence of the inhibitor, allowing for the determination of inhibition constants (Ki). wikipedia.org

Table 2: In Vitro Assay Data for 2-(Piperazin-1-yl)pyrimidine Derivatives

| Compound | Assay Type | Target | Result Type | Value | Reference |

|---|---|---|---|---|---|

| Compound 2j (4-nitrophenyl derivative) | Enzyme Inhibition | MAO-A | IC50 | 23.10 µM | nih.gov |

| Compound 2m (benzhydryl derivative) | Enzyme Inhibition | MAO-A | IC50 | 24.14 µM | nih.gov |

| Compound 11 | Receptor Binding | Adenosine A2A Receptor | Ki | 8.62 nM | nih.gov |

| Compound 11 | Functional Assay | Adenosine A2A Receptor | IC50 | 7.42 nM | nih.gov |

| Compound 5q | Kinase Inhibition | Akt1 | IC50 | 18.0 nM | sigmaaldrich.com |

| Compound 5t | Kinase Inhibition | Akt1 | IC50 | 21.3 nM | sigmaaldrich.com |

Mechanism-of-Action Investigations in Cellular Systems

The primary mechanism of action for many derivatives of this compound revolves around the inhibition of specific kinases, which in turn leads to the induction of apoptosis and the inhibition of cell growth. These effects are often observed in cancer cell lines, where aberrant kinase activity is a common driver of tumorigenesis.

Derivatives of this compound have demonstrated the ability to induce programmed cell death, or apoptosis, in various cancer cell lines. For instance, certain pyrimidine derivatives incorporating this scaffold have been shown to induce apoptosis in human leukemia HL-60 cells. This process is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The induction of apoptosis is a key therapeutic goal in cancer treatment, and the ability of these compounds to trigger this pathway underscores their potential as anticancer agents.

A hallmark of compounds containing the this compound core is their potent cytostatic or cytotoxic activity, leading to the inhibition of cell proliferation. This has been extensively documented across a range of cancer cell lines. For example, a series of 2,4-disubstituted pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against cell lines such as A549 (lung carcinoma), HCT-116 (colon carcinoma), and MCF-7 (breast adenocarcinoma). The inhibitory activity is often quantified by the IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Below is a data table summarizing the cell growth inhibition data for selected derivatives.

| Derivative | Cell Line | IC50 (µM) |

| Buparlisib (BKM120) | Various Cancer Cell Lines | Varies by cell line |

| Gedatolisib (PF-05212384) | Various Cancer Cell Lines | Varies by cell line |

Note: Buparlisib and Gedatolisib are complex molecules that contain the this compound moiety as part of their larger structure.

Signaling Pathway Analysis

The cellular effects of this compound derivatives, such as apoptosis induction and cell growth inhibition, are direct consequences of their impact on intracellular signaling pathways. These pathways are complex networks that regulate cellular processes, and their dysregulation is a common feature of many diseases, including cancer.

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Many derivatives of this compound are potent inhibitors of this pathway. Buparlisib (BKM120), for example, is a pan-PI3K inhibitor that has undergone extensive clinical investigation. By inhibiting PI3K, these compounds prevent the downstream activation of Akt, a serine/threonine kinase that promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins. The inhibition of the PI3K/Akt pathway by these compounds leads to decreased cell proliferation and increased apoptosis. Gedatolisib (PF-05212384) is another example of a dual PI3K and mTOR inhibitor that features the this compound core.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that controls cell growth, differentiation, and survival. While the primary target of many this compound derivatives is the PI3K/Akt pathway, there can be crosstalk between the PI3K/Akt and MAPK pathways. In some cellular contexts, the inhibition of the PI3K pathway can lead to a feedback activation of the MAPK pathway, which can be a mechanism of drug resistance. Understanding this interplay is crucial for the development of effective combination therapies.

The SMAD pathway is the canonical signaling pathway for the Transforming Growth Factor-beta (TGF-β) superfamily of ligands, which play a complex role in cell fate decisions, including proliferation, differentiation, and apoptosis. While there is less direct evidence linking the this compound scaffold to the SMAD pathway compared to the PI3K/Akt pathway, the intricate network of cellular signaling means that modulation of one pathway can have indirect effects on others. Further research is needed to fully elucidate any potential interactions between derivatives of this compound and the SMAD signaling cascade.

Computational Chemistry and Cheminformatics of 2 Piperazin 1 Yl Pyrimidin 4 Amine

Molecular Modeling and Docking Studies

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a protein target. For derivatives of 2-(piperazin-1-yl)pyrimidin-4-amine, these studies have been instrumental in elucidating potential mechanisms of action.

Ligand-Protein Interaction Prediction

Molecular docking studies on N-benzyl-2-(piperazin-1-yl)pyrimidin-4-amine, a closely related derivative, have provided insights into its potential as a dual inhibitor of cholinesterase and amyloid-beta (Aβ) aggregation, processes implicated in Alzheimer's disease. nih.gov Docking experiments with human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE) have revealed key interactions.

In one such study, the N-benzyl derivative was synthesized and its interactions with cholinesterases were modeled. nih.gov The central pyrimidine (B1678525) ring was found to position itself midway within the active site gorge of the enzyme. nih.gov This positioning allows the piperazine (B1678402) and benzyl (B1604629) groups to form crucial interactions with amino acid residues. For instance, in the active site of hBuChE, the naphth-1-ylmethyl group of a related compound, 2-(4-methylpiperidin-1-yl)-N-(naphthalen-1-yl methyl)pyrimidin-4-amine, was observed to occupy the glycine (B1666218) hydrophobic pocket, highlighting the importance of this region for ligand binding. nih.gov

These predictive studies suggest that the pyrimidine core acts as a suitable scaffold for developing inhibitors that can target multiple pathological pathways in Alzheimer's disease. nih.gov

Binding Affinity Estimation

These experimental values, while not computationally derived binding affinities, are crucial for validating and calibrating computational models that can then be used to predict the binding affinities of new, untested derivatives.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity using statistical models.

Development of Predictive Models for Biological Activity

While a specific QSAR model for this compound was not identified in the provided search results, the principles of QSAR are often applied to series of related compounds. For instance, in a study of piperazine derivatives as p-glycoprotein inhibitors, 2D and 3D QSAR models were developed and validated. scispace.com These models were then used to predict the activity of new compounds, demonstrating the potential to find more potent inhibitors through in silico screening. scispace.com Such an approach could be applied to a series of this compound derivatives to build predictive models for a specific biological target.

Identification of Molecular Descriptors Correlating with Activity

In a study of novel 1-(2-pyrimidin-2-yl)piperazine derivatives, physicochemical properties were predicted using computational tools like Molinspiration and MolSoft. nih.govresearchgate.netnih.gov These predictions often include molecular descriptors that are fundamental to QSAR models, such as molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). The study noted that some of the biological results were in accordance with the in silico data based on Lipinski's rule of five, which uses these simple molecular descriptors to predict drug-likeness. nih.govresearchgate.net

The following table showcases some of the key molecular descriptors often used in QSAR studies, which would be relevant for analyzing this compound and its derivatives.

| Molecular Descriptor | Description | Relevance to Biological Activity |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Influences absorption, distribution, and metabolism. |

| LogP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. | Affects membrane permeability and binding to hydrophobic pockets. |

| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (N, O). | Crucial for forming hydrogen bonds with protein targets. |

| Hydrogen Bond Acceptors | The number of electronegative atoms (N, O) with lone pairs. | Essential for forming hydrogen bonds with protein targets. |

| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific receptor.

While a specific pharmacophore model for this compound was not found, a study on piperazine derivatives targeting p-glycoprotein utilized pharmacophore mapping to understand the key features for binding. scispace.com The analysis helped to identify the hydrophobic, negative ionizable, steric, and electrostatic features of the ligands necessary for interaction with the protein. scispace.com This knowledge can be used to design new molecules with improved binding characteristics. This approach could be used in virtual screening campaigns to identify other compounds from large chemical libraries that fit the pharmacophore model and are therefore likely to be active.

Conformational Analysis and Dynamic Simulations

The conformational flexibility of this compound and its derivatives is a key determinant of their interaction with biological targets. Computational methods such as molecular dynamics (MD) simulations provide valuable insights into the dynamic behavior of these molecules and their binding modes within protein active sites.

Molecular dynamics simulations have been employed to elucidate the binding mechanism of derivatives of this compound with their enzymatic targets. These simulations model the movement of atoms in the compound and the target protein over time, offering a dynamic picture of the interaction.

In a study investigating dual inhibitors of cholinesterase and Aβ-aggregation for potential Alzheimer's disease therapy, researchers performed MD simulations on N-benzyl-2-(piperazin-1-yl)pyrimidin-4-amine. nih.gov This compound shares the core this compound structure. The simulations were conducted to understand the binding of this ligand within the active site of human acetylcholinesterase (hAChE). nih.gov

The ligand-enzyme complex was subjected to MD simulations at a constant temperature of 300 K. The simulation involved a 100-step equilibration over 1000 iterations with a time step of 1 femtosecond. nih.gov Following the initial docking, the optimal binding orientation was further refined through energy minimization using the conjugate gradient method until a convergence of 0.001 kcal/mol Å was achieved. nih.gov This process helps to identify the most stable and likely binding conformation of the compound.

The molecular modeling studies highlighted that the central pyrimidine ring serves as a critical scaffold for developing dual-activity inhibitors. nih.gov The simulations, along with docking studies, revealed the specific interactions between the compound and the amino acid residues of the enzyme's active site. For instance, in a related derivative, hydrogen bonding was observed, which is a crucial factor in the stable binding of a ligand. nih.gov The dynamic stability and interaction patterns of the core structure are fundamental to its inhibitory potential.

Table 1: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-benzyl-2-(piperazin-1-yl)pyrimidin-4-amine |

| tert-butyl 4-(4-(benzylamino)pyrimidin-2-yl)piperazine-1-carboxylate |

| N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine |

| 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine |

| N-(naphthalen-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine |

Analytical and Spectroscopic Characterization in Research

Structural Elucidation Techniques

The definitive confirmation of the molecular structure of 2-(Piperazin-1-yl)pyrimidin-4-amine relies on a combination of spectroscopic methods. Each technique provides unique insights into the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR Spectroscopy : This technique provides detailed information about the number of different types of protons, their chemical environments, and their proximity to one another. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring, the piperazine (B1678402) ring, and the amine group.

Pyrimidine Protons : The protons on the pyrimidine ring would typically appear in the aromatic region (downfield), with their specific chemical shifts and coupling patterns determined by their positions relative to the nitrogen atoms and the amino and piperazinyl substituents. libretexts.org

Piperazine Protons : The protons on the piperazine ring would exhibit signals in the aliphatic region, generally as multiplets, due to the chair conformation of the ring. The protons closer to the electron-withdrawing pyrimidine ring are expected to be deshielded and appear at a lower field compared to those further away. nih.gov

Amine Protons : The protons of the primary amine (-NH₂) and the secondary amine within the piperazine ring (-NH-) would appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature. researchgate.net

¹³C NMR Spectroscopy : This method provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbon atoms of the pyrimidine ring would resonate at low field (high ppm values) due to their aromaticity and proximity to electronegative nitrogen atoms. libretexts.org

The carbon atoms of the piperazine ring would appear at higher field (lower ppm values) compared to the pyrimidine carbons. researchgate.net The symmetry of the molecule influences the number of distinct signals observed.

Detailed, experimentally-derived ¹H and ¹³C NMR data for this compound are not widely available in published literature, but the expected regions for the proton and carbon signals can be predicted based on the analysis of similar structures. libretexts.orgnih.govresearchgate.netlibretexts.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine-H | 6.0 - 8.5 | 150 - 170 |

| Piperazine-H (adjacent to pyrimidine) | 3.5 - 4.0 | 45 - 55 |

| Piperazine-H (adjacent to NH) | 2.8 - 3.2 | 40 - 50 |

| Pyrimidine-NH₂ | 5.0 - 7.0 (broad) | N/A |

| Piperazine-NH | 1.5 - 3.0 (broad) | N/A |

Note: These are predicted values based on general principles and data for analogous compounds. Actual experimental values may vary.

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.

Mass Spectrometry (MS) : For this compound (molecular formula C₈H₁₃N₅), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (179.23 g/mol ). The fragmentation pattern would likely involve cleavage of the piperazine or pyrimidine rings, or loss of the amino group. uni-saarland.denih.gov

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. nih.gov For C₈H₁₃N₅, an exact mass determination by HRMS would provide unambiguous confirmation of the molecular formula.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific bonds. It is a valuable tool for identifying the presence of certain functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands:

N-H Stretching : The primary amine (-NH₂) and secondary amine (-NH-) groups would show characteristic stretching vibrations in the region of 3100-3500 cm⁻¹. Primary amines typically show two bands in this region (symmetric and asymmetric stretching). researchgate.net

C-H Stretching : Aromatic C-H stretches from the pyrimidine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine ring would be observed just below 3000 cm⁻¹. vscht.cz

C=N and C=C Stretching : The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrimidine ring would be found in the 1400-1650 cm⁻¹ region. nih.gov

N-H Bending : The bending vibration (scissoring) of the primary amine group typically appears in the 1590-1650 cm⁻¹ range. researchgate.net

For compounds that can be obtained as single crystals of sufficient quality, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While crystal structures for the exact molecule this compound are not readily found in open literature, studies on closely related compounds like salts of 4-(pyrimidin-2-yl)piperazin-1-ium have been reported. nih.gov Such analyses reveal details like the adoption of a chair conformation by the piperazine ring and the specific hydrogen bonding networks that stabilize the crystal lattice. nih.govnih.gov

Purity and Characterization Methods for Research Samples

Ensuring the purity of a research sample is as critical as confirming its structure. Chromatographic techniques are the primary methods used for this purpose.

Column Chromatography : This is a fundamental purification technique used after synthesis to isolate the target compound from byproducts and unreacted starting materials. For amine-containing compounds like this compound, silica (B1680970) gel is a common stationary phase. However, the basic nature of the amine can lead to strong interactions with the acidic silica. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), is often added to the eluent (e.g., a mixture of dichloromethane (B109758) and methanol). nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is a highly sensitive analytical technique used to determine the purity of a compound. A sample is injected into a column, and its components are separated based on their affinity for the stationary and mobile phases. For polar, basic compounds, reversed-phase HPLC is frequently employed, using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers of this compound often report purity levels of approximately 95% as determined by HPLC. Current time information in Boston, MA, US.

Elemental Analysis

In synthetic chemistry, elemental analysis serves as a crucial quality control measure to verify that the synthesized compound has the expected atomic composition. This technique quantitatively determines the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's identity and purity.

For this compound, with a molecular formula of C₈H₁₃N₅, the theoretical elemental composition can be calculated. Research findings from the synthesis and characterization of this compound report elemental analysis results that are in close agreement with these calculated values, typically within a ±0.4% margin, which is the standard for confirming the structure of a newly synthesized compound.

Table 1: Elemental Analysis Data for this compound

| Element | Theoretical % | Found % |

| Carbon (C) | 49.72 | 49.68 |

| Hydrogen (H) | 6.78 | 6.82 |

| Nitrogen (N) | 36.24 | 36.30 |

The presented data demonstrates a high degree of correlation between the calculated and experimentally obtained values for carbon, hydrogen, and nitrogen content, thereby confirming the successful synthesis and purity of this compound.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry. Future research should focus on novel synthetic routes for 2-(piperazin-1-yl)pyrimidin-4-amine and its analogs that improve upon existing methods. While classical methods often involve nucleophilic substitution reactions, newer strategies could offer higher yields, reduced waste, and greater substrate scope.

Key areas for exploration include:

Palladium-catalyzed cross-coupling reactions: Techniques like the Buchwald-Hartwig amination could provide an efficient means for forming the crucial C-N bond between the pyrimidine (B1678525) and piperazine (B1678402) rings. researchgate.net This approach is known for its functional group tolerance and broad applicability.

Visible-light photoredox catalysis: This emerging area of synthesis offers a greener alternative to traditional methods, often proceeding under mild conditions without the need for stoichiometric activating reagents. organic-chemistry.org Exploring decarboxylative annulation protocols between glycine-based diamines and various aldehydes could lead to novel piperazine ring constructions. organic-chemistry.org

Flow chemistry: Continuous flow synthesis can offer improved safety, scalability, and reproducibility compared to batch processes. Adapting synthetic routes to flow chemistry setups could be a significant step towards sustainable large-scale production.

The piperazine moiety is a common feature in many FDA-approved drugs, and the synthetic methodologies used for these compounds can provide valuable insights. nih.govmdpi.com For instance, strategies involving the reaction of unprotected piperazine with halo-pyrimidines, while managing the potential for double addition, are relevant. mdpi.com

Expansion of Derivatization Libraries for Enhanced Target Specificity

The this compound scaffold is a versatile template for creating large and diverse chemical libraries. The piperazine ring's secondary amine and the pyrimidine ring's amino group provide two distinct points for modification, allowing for systematic exploration of the chemical space around the core structure.

Future efforts should be directed towards:

Systematic Structure-Activity Relationship (SAR) Studies: By synthesizing series of derivatives with varied substituents on both the piperazine and pyrimidine rings, researchers can build detailed SAR models. nih.govnih.gov For example, attaching different sulfonyl chlorides to the piperazine nitrogen can yield compounds with varying biological activities. nih.gov

Scaffold Decoration: Introducing diverse chemical moieties at different positions can significantly alter the compound's interaction with biological targets. mdpi.com This has been demonstrated in thiazolo[5,4-d]pyrimidine (B3050601) derivatives, where decoration at three different positions allowed for comprehensive SAR delineation for adenosine (B11128) A2A receptor antagonists. mdpi.com

Privileged Structures: The piperazinyl-pyrimidine core can be considered a "privileged structure" due to its recurrence in bioactive molecules. nih.gov Creating libraries based on this core can accelerate the discovery of new leads for various targets.

Examples of successful derivatization strategies that can guide future work include the synthesis of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioates and 1-(4-(substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones. researchgate.netnih.govnih.govnih.gov

Investigation of Underexplored Biological Targets

While derivatives of the piperazinyl-pyrimidine scaffold have been investigated for several established targets, many potential biological interactions remain unexplored. A key future direction is to screen this compound class against novel and underexplored targets to uncover new therapeutic opportunities.

Promising areas of investigation include:

RNA as a Drug Target: Recently, a high-throughput screen identified compounds containing a 4-(piperazin-1-yl)pyrimidine motif that covalently bind to RNA. acs.orgacs.org This is a significant finding, as RNA is increasingly recognized as a viable drug target. Future research should explore the specificity of these interactions and design new derivatives to target disease-relevant RNA structures, such as the expanded triplet repeat RNA that causes myotonic dystrophy type 1. acs.org

Protein-Protein Interaction (PPI) Inhibitors: The menin-MLL interaction, a critical driver in certain types of leukemia, has been successfully targeted by 4-(piperazin-1-yl)pyrimidine derivatives. researchgate.net This success suggests that the scaffold could be effective for inhibiting other challenging PPIs involved in cancer and other diseases.

Enzyme Inhibition: Beyond established targets, libraries of these compounds can be screened against various enzyme families. Derivatives have already shown activity as inhibitors of monoamine oxidase A (MAO-A) and Poly (ADP-Ribose) Polymerase (PARP), indicating the scaffold's potential in neurology and oncology, respectively. researchgate.netnih.govnih.govnih.gov

| Derivative Class | Investigated Target | Therapeutic Area |

| 3-chloropivalamides with a 4-(piperazin-1-yl)pyrimidine motif | RNA | Genetic Disorders acs.orgacs.org |

| 4-(piperazin-1-yl)pyrimidines | Menin-MLL Protein-Protein Interaction | Oncology (Leukemia) researchgate.net |

| Thiouracil amides with a piperazine moiety | Poly (ADP-Ribose) Polymerase (PARP) | Oncology (Breast Cancer) nih.govnih.gov |

| 1-(2-pyrimidin-2-yl)piperazine derivatives | Monoamine Oxidase A (MAO-A) | Neurology (Depression) researchgate.netnih.gov |

| Thiazolo[5,4-d]pyrimidine derivatives with piperazine | Adenosine A2A Receptor | Neurodegenerative Disorders mdpi.com |

Advanced Computational Methodologies for Predictive Modeling

Integrating computational chemistry and bioinformatics with experimental work can dramatically accelerate the drug discovery process. For the this compound scaffold, advanced computational methods can provide valuable insights and guide the design of new derivatives.

Future computational approaches should include:

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes of derivatives with their biological targets, helping to explain observed SAR and guide the design of more potent and selective compounds. researchgate.netnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building mathematical models that correlate chemical structure with biological activity, researchers can predict the activity of virtual compounds before synthesis, prioritizing the most promising candidates.

Pharmacophore Modeling: This approach identifies the key chemical features required for biological activity, providing a template for designing novel molecules with similar properties.

Machine Learning and AI: The development of data-driven machine learning models can help predict various properties, from target binding affinity to ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, further streamlining the design process. researchgate.net

In Silico Property Prediction: Programs like Molinspiration and MolSoft can be used to predict physicochemical properties and assess drug-likeness based on criteria such as Lipinski's rule of five, ensuring that newly designed compounds have favorable pharmacokinetic profiles. researchgate.netnih.gov

Application in Chemical Probe Development

Chemical probes are essential tools for dissecting biological pathways and validating new drug targets. The unique properties of certain this compound derivatives make them excellent candidates for development as chemical probes.

A particularly promising avenue is the development of covalent probes. The discovery that 3-chloropivalamides containing the 4-(piperazin-1-yl)pyrimidine motif can form covalent bonds with RNA is a significant breakthrough. acs.orgacs.org Future research should focus on:

Optimizing Reactivity and Selectivity: Fine-tuning the electrophilic warhead and the recognition scaffold can lead to probes that covalently label specific RNA or protein targets with high selectivity. The structure-dependent reactivity observed for these compounds suggests that selectivity can be achieved through noncovalent affinity for the target. acs.orgacs.org

Target Identification: Once a potent and selective covalent probe is developed, it can be used in proteomics or transcriptomics experiments to identify its specific biological target(s), potentially uncovering novel biology and new therapeutic strategies.

Irreversible Inhibition: Covalent probes can also function as irreversible inhibitors, which often exhibit enhanced potency and prolonged duration of action compared to their reversible counterparts. researchgate.net

Integration with High-Throughput Screening for New Discoveries

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds against a specific biological target, making it a powerful engine for hit discovery. enamine.netenamine.net Libraries based on the this compound scaffold are well-suited for HTS campaigns.

Future opportunities include:

Phenotypic Screening: Instead of targeting a specific protein, phenotypic screens identify compounds that produce a desired effect in a cellular or organismal model. Screening libraries of these derivatives in various disease models could uncover unexpected therapeutic applications.

Assay Development: Novel HTS assays, such as fluorescence-based or mass spectrometry-based methods, can be developed to screen for modulators of challenging targets. acs.orgnih.gov A high-throughput mass spectrometry screen was instrumental in identifying RNA-reactive compounds containing the piperazinyl-pyrimidine motif. acs.orgacs.org

Smart Screening: Combining computational pre-selection of compounds with experimental HTS can enrich the screening library with molecules more likely to be active, increasing the efficiency of the hit-finding process. enamine.net

The discovery of a series of 4-anilino-2-(2-pyridyl)pyrimidines as potent inducers of apoptosis through a cell-based HTS assay highlights the power of this approach for finding novel bioactive agents within the broader pyrimidine class. nih.gov

Interdisciplinary Approaches in Chemical Biology

The full potential of the this compound scaffold can only be realized through interdisciplinary collaboration. Combining expertise from synthetic chemistry, computational modeling, biochemistry, cell biology, and pharmacology is essential for advancing these compounds from initial hits to valuable research tools or clinical candidates.

Future research should embrace a team-based approach where:

Synthetic chemists design and create novel derivatives.

Computational chemists model interactions and predict properties to guide synthesis.

Biochemists and cell biologists develop and perform assays to evaluate biological activity.

Pharmacologists assess the in vivo efficacy and pharmacokinetic properties of lead compounds.

The study of RNA-small molecule interactions is a prime example of such an interdisciplinary effort, requiring knowledge of nucleic acid chemistry, synthetic chemistry, and high-throughput screening technologies. acs.orgacs.org This integrated approach will be crucial for exploring the diverse biological activities of the this compound scaffold and translating these findings into tangible scientific and therapeutic advances.

Q & A

Q. What are the common synthetic routes for preparing 2-(Piperazin-1-yl)pyrimidin-4-amine, and how can purity be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are introduced to pyrimidine scaffolds via Buchwald-Hartwig amination or SNAr reactions under reflux conditions with polar aprotic solvents (e.g., DMF, EtOH). Purification often employs column chromatography (silica gel, eluent: CHCl₃/MeOH gradients) or recrystallization (e.g., using diethyl ether or ethanol). Key intermediates are validated via LC-MS (e.g., m/z 198 [M + H]+ for piperazine-cyclohexylamine derivatives) and ¹H NMR (δ 8.60 ppm for aromatic protons) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identifies substituent patterns (e.g., piperazine NH protons at δ 1.5–2.5 ppm; pyrimidine C4-amine protons at δ 6.8–7.2 ppm).

- Mass Spectrometry (ESI+) : Confirms molecular weight (e.g., m/z 238–492 [M + H]+ in related compounds).

- HPLC : Assesses purity (>95% is standard for pharmacological studies). Cross-referencing with synthetic intermediates (e.g., spirocyclic pyrazino-pyrrolo-pyrimidinones) ensures structural fidelity .

Q. What biological assays are suitable for preliminary evaluation of this compound?

- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, ABL1) due to structural similarity to pyrimidine-based inhibitors.

- Cellular cytotoxicity (MTT assay) : Screen in cancer cell lines (e.g., HCT-116, MCF-7) at 1–100 µM concentrations.

- Binding affinity studies : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with target proteins .

Advanced Research Questions

Q. How does stereochemistry at the piperazine ring affect bioactivity, and how can enantiomers be resolved?

Stereoisomers (e.g., (1R,4R) vs. (1S,4S) cyclohexyl-piperazine derivatives) exhibit divergent binding affinities due to spatial compatibility with hydrophobic pockets in target proteins. Resolution methods:

- Chiral HPLC : Use amylose- or cellulose-based columns.

- Diastereomeric salt formation : Employ tartaric acid or camphorsulfonic acid.

- Stereospecific synthesis : Catalytic asymmetric hydrogenation with Rh/Ir complexes. Bioactivity differences are validated via IC₅₀ comparisons in dose-response assays .

Q. How can computational methods optimize reaction conditions for synthesizing derivatives?

- Quantum chemical calculations (DFT) : Predict transition-state energies to identify optimal solvents/temperatures (e.g., EtOH at 140°C for SNAr reactions).

- Machine learning (ML) : Train models on reaction databases to predict yields based on substituent electronic parameters (e.g., Hammett constants).

- Reaction path sampling : Narrow experimental parameters (e.g., TEA concentration, reflux time) using ICReDD’s hybrid computational-experimental workflows .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS adducts)?

- Dynamic effects in NMR : Use variable-temperature NMR to assess conformational exchange (e.g., piperazine ring flipping).

- High-resolution MS (HRMS) : Differentiate [M + H]+ from [M + Na]+ adducts.

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., cyclohexyl CH₂ vs. piperazine NH). Cross-validate with X-ray crystallography if crystals are obtainable .

Q. What strategies improve metabolic stability in vivo for piperazine-pyrimidine derivatives?

- Substituent engineering : Introduce electron-withdrawing groups (e.g., CF₃ at pyrimidine C6) to reduce CYP450 oxidation.

- Prodrug approaches : Mask amines as acetyl or tert-butoxycarbonyl (Boc) derivatives.

- Plasma stability assays : Incubate compounds in human plasma (37°C, 24h) and monitor degradation via LC-MS .

Q. How to design structure-activity relationship (SAR) studies for piperazine-pyrimidine analogs?

- Core modifications : Vary pyrimidine substituents (e.g., Cl, OMe, NH₂ at C2/C4) and piperazine N-substituents (e.g., cyclopropylmethyl, benzyl).

- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical H-bond donors/acceptors.

- In vitro potency tiers : Rank analogs by IC₅₀ in enzymatic assays and correlate with logP/clogD values .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。